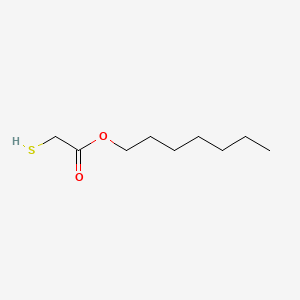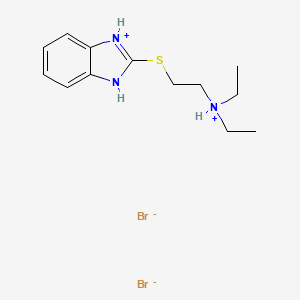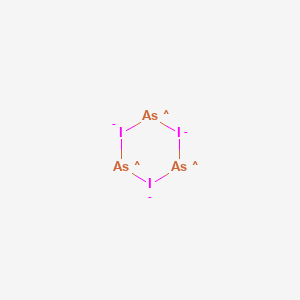
Trisilver triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisilver triiodide is a chemical compound composed of three silver atoms and three iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is represented by the chemical formula Ag₃I₃ and is characterized by its distinctive molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trisilver triiodide can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium iodide (KI) in an aqueous solution. The reaction proceeds as follows: [ 3AgNO₃ + 3KI \rightarrow Ag₃I₃ + 3KNO₃ ] This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the careful mixing of reactants in large reactors, followed by filtration and purification steps to obtain the final product. The use of advanced equipment and techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: Trisilver triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver iodide (AgI) and iodine (I₂).
Reduction: It can be reduced to form elemental silver (Ag) and iodide ions (I⁻).
Substitution: this compound can participate in substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Halide salts like sodium chloride (NaCl) or potassium bromide (KBr) can be used in substitution reactions.
Major Products Formed:
Oxidation: Silver iodide (AgI) and iodine (I₂).
Reduction: Elemental silver (Ag) and iodide ions (I⁻).
Substitution: Corresponding silver halides (AgX) and iodide ions (I⁻).
Aplicaciones Científicas De Investigación
Trisilver triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other silver compounds.
Biology: The compound has potential antimicrobial properties and is being studied for its use in disinfectants and antimicrobial coatings.
Medicine: Research is ongoing to explore its potential use in medical devices and wound dressings due to its antimicrobial properties.
Industry: this compound is used in the production of photographic materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which trisilver triiodide exerts its effects involves the release of iodine and silver ions. These ions interact with microbial cell membranes, leading to the disruption of cellular processes and ultimately causing cell death. The compound’s antimicrobial activity is attributed to the combined effects of silver and iodine, which work synergistically to inhibit the growth of microorganisms.
Comparación Con Compuestos Similares
Silver iodide (AgI): A compound with similar antimicrobial properties but different molecular structure.
Potassium triiodide (KI₃): Contains triiodide ions but lacks the silver component.
Sodium triiodide (NaI₃): Similar to potassium triiodide but with sodium instead of potassium.
Uniqueness: Trisilver triiodide is unique due to its combination of silver and iodine, which provides enhanced antimicrobial properties compared to other similar compounds. The presence of silver ions contributes to its effectiveness in disrupting microbial cell membranes, while the iodine component adds to its overall antimicrobial activity.
Propiedades
Fórmula molecular |
As3I3-3 |
|---|---|
Peso molecular |
605.4782 g/mol |
InChI |
InChI=1S/As3I3/c1-4-2-6-3-5-1/q-3 |
Clave InChI |
JXEHPVXGLBTSFN-UHFFFAOYSA-N |
SMILES canónico |
[As]1[I-][As][I-][As][I-]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


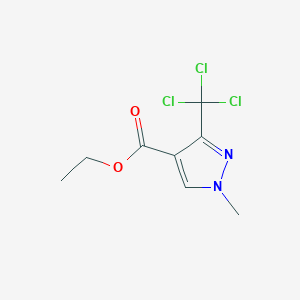
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
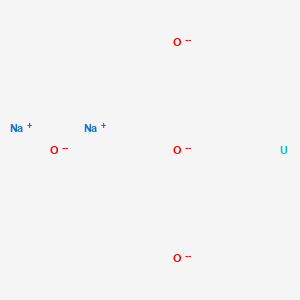
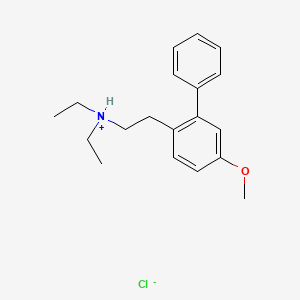
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)
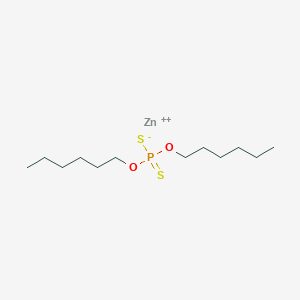
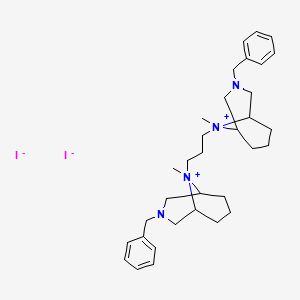
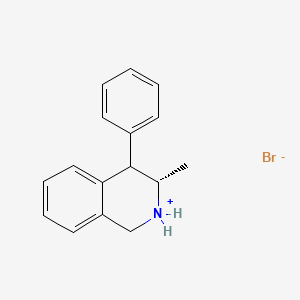
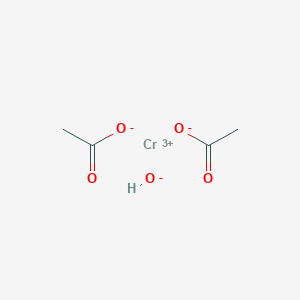
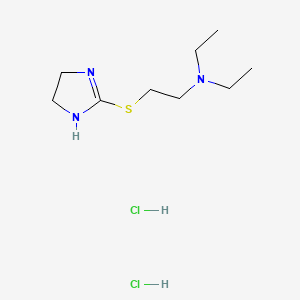
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
